![molecular formula C18H19Cl2NO2 B2752096 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2176270-39-4](/img/structure/B2752096.png)

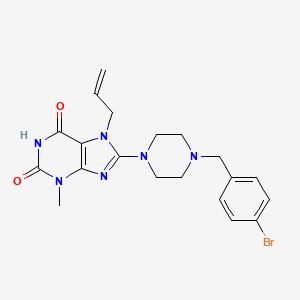

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

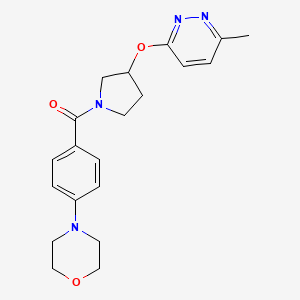

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octan-8-yl core, and a 2-(2,4-dichlorophenoxy)ethan-1-one group . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties, such as molecular weight, can be calculated from the molecular formula . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.Aplicaciones Científicas De Investigación

Carbonyl Ylide Chemistry

The carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, engage in cycloadditions with substituted methylenecyclopropanes and bicyclopropylidene to produce substituted mono-, di-, and trispirocyclopropanated 8-oxabicyclo[3.2.1]octan-2-ones and 7-oxabicyclo[2.2.1]heptan-2-ones. These reactions yield a variety of regio- and stereoselective products, demonstrating the utility of carbonyl ylides in constructing complex bicyclic structures relevant to the chemical name provided. This process explores the scope and limitations of cycloadditions, emphasizing the influence of different factors on regio- and stereoselectivities (Molchanov et al., 2005).

Structural and Conformational Studies

Esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives were synthesized and analyzed using NMR spectroscopy and X-ray diffraction. These studies provided insight into the preferred conformations of these compounds, contributing to a better understanding of their structural characteristics and potential pharmacological applications. This research emphasizes the importance of structural and conformational studies in the development of new chemical entities (Izquierdo et al., 1991).

Diels-Alder Reactions

The Diels-Alder reactions involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene produced 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride derivative. These reactions showcase the utility of the Diels-Alder reaction in synthesizing bicyclic structures with azabicyclo[3.2.1]octane frameworks, relevant to the chemical compound of interest. The structural determination via NMR highlights the application of this technique in elucidating complex molecular architectures (Kesler, 1980).

Synthesis of Bicyclo[3.2.1]octanes

2-Azabicyclo[3.2.1]oct-3-enes were synthesized from 4-chloroalkyl-1,4-dihydropyridines or azepines, involving reactions with anions derived from 1,3-diketones or cyclopentadiene. This research highlights methods for constructing bicyclic compounds with potential antimicrobial and hypotensive activity, showcasing the chemical versatility and potential therapeutic applications of structures related to the query compound (Gregory et al., 1985).

Propiedades

IUPAC Name |

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO2/c19-13-3-6-17(16(20)9-13)23-10-18(22)21-14-4-5-15(21)8-12(7-14)11-1-2-11/h3,6,9,14-15H,1-2,4-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMATMMSKPNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride](/img/structure/B2752014.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

methanamine](/img/structure/B2752032.png)

![3-[(3-methoxyphenyl)methyl]-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2752033.png)

![ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)